molecular formula C22H14F2N4O5 B8280306 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid

4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid

Cat. No. B8280306
M. Wt: 452.4 g/mol
InChI Key: XHBMZQPCURAKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C22H14F2N4O5 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid

Molecular Formula

C22H14F2N4O5

Molecular Weight

452.4 g/mol

IUPAC Name

4-[[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C22H14F2N4O5/c23-14-6-12(7-15(24)10-14)5-11-1-4-18-17(8-11)20(27-26-18)25-21(29)16-3-2-13(22(30)31)9-19(16)28(32)33/h1-4,6-10H,5H2,(H,30,31)(H2,25,26,27,29)

InChI Key

XHBMZQPCURAKJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)NC(=O)C4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoate (5.4 gr, 11.6 mmol) was dissolved in THF (78 mL) and water (52 mL) and treated at room temperature with LiOH hydrate (730 mg) for 24 hours. THF was evaporated and the resulting aqueous phase was treated with 5% KHSO4 aqueous solution (100 mL). The so obtained precipitated was filtered off and dried under vacuum at 60° C. affording the title compound without any further purification.
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
730 mg
Type
reactant
Reaction Step Two

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